2,4-Dichlorophenyldiazonium 1,5-naphthalenedisulfonate
Description
2,4-Dichlorophenyldiazonium 1,5-naphthalenedisulfonate (CAS: 123333-91-5) is a diazonium salt characterized by a 2,4-dichlorophenyl group linked to a diazonium moiety and stabilized by a 1,5-naphthalenedisulfonate counterion. Its molecular formula is Cl₂C₆H₃N₂(O₃SC₁₀H₆SO₃H)·xH₂O, with an anhydrous molecular weight of 461.30 g/mol . This compound is primarily utilized in biochemical applications, such as the spectrophotometric detection of total bilirubin in serum due to its ability to form stable chromogenic complexes . The 1,5-naphthalenedisulfonate group enhances solubility in aqueous media, while the electron-withdrawing chlorine substituents on the phenyl ring improve stability and reactivity .
Properties
Molecular Formula |
C16H12Cl2N2O7S2 |
|---|---|
Molecular Weight |
479.3 g/mol |
IUPAC Name |
2,4-dichlorobenzenediazonium;5-sulfonaphthalene-1-sulfonate;hydrate |
InChI |
InChI=1S/C10H8O6S2.C6H3Cl2N2.H2O/c11-17(12,13)9-5-1-3-7-8(9)4-2-6-10(7)18(14,15)16;7-4-1-2-6(10-9)5(8)3-4;/h1-6H,(H,11,12,13)(H,14,15,16);1-3H;1H2/q;+1;/p-1 |
InChI Key |
SPGAUZWLXGQOLT-UHFFFAOYSA-M |
Canonical SMILES |
C1=CC2=C(C=CC=C2S(=O)(=O)[O-])C(=C1)S(=O)(=O)O.C1=CC(=C(C=C1Cl)Cl)[N+]#N.O |
Origin of Product |
United States |
Preparation Methods
Diazotization of 2,4-Dichloroaniline
The foundational step in synthesizing 2,4-Dichlorophenyldiazonium 1,5-naphthalenedisulfonate involves diazotization of 2,4-dichloroaniline (2,4-DCA). This process converts the aromatic amine into a diazonium salt via reaction with nitrous acid under acidic conditions.
Reaction Scheme:
$$
\text{2,4-Dichloroaniline} + \text{NaNO}2 + \text{HCl} \rightarrow \text{2,4-Dichlorophenyldiazonium chloride} + \text{NaCl} + \text{H}2\text{O}
$$
- Temperature: Maintained between 0°C and 5°C to prevent decomposition of the diazonium salt.
- Acidic Medium: Hydrochloric acid (HCl) is typically used to provide the necessary protons and chloride ions.
- Nitrous Acid Source: Sodium nitrite (NaNO₂) is added slowly to control the formation of the diazonium ion.
- The low temperature is critical to stabilize the diazonium ion.
- Excess nitrous acid must be avoided to prevent side reactions or decomposition.
Coupling with Naphthalenedisulfonic Acid Derivatives
The diazonium salt formed is then coupled with naphthalenedisulfonic acid derivatives , specifically 1,5-naphthalenedisulfonic acid, to produce the final sulfonated diazonium salt.
Coupling Reaction:
$$
\text{Diazonium salt} + \text{Naphthalenedisulfonic acid} \rightarrow \text{2,4-Dichlorophenyldiazonium 1,5-naphthalenedisulfonate}
$$
- pH Control: Slightly alkaline to neutral pH to facilitate coupling.
- Temperature: Maintained around 0°C to 10°C.
- Solvent: Usually aqueous or mixed aqueous-organic solvents to promote solubility.
- The diazonium salt solution is slowly added to a solution of naphthalenedisulfonic acid.
- The reaction mixture is stirred continuously under cold conditions.
- The product precipitates out or is isolated via filtration.
Isolation and Purification
- The resulting diazonium salt is typically purified by recrystallization from cold water or alcohol.
- It is stored at −20°C to prevent decomposition, as diazonium salts are thermally sensitive.
Reaction Conditions and Stability Considerations
| Parameter | Typical Range | Significance |
|---|---|---|
| Temperature | 0°C to 5°C during diazotization and coupling | Prevents decomposition of diazonium salts |
| pH | Slightly acidic to neutral | Ensures optimal coupling efficiency |
| Reaction Time | Several hours | Complete conversion and maximum yield |
| Solvent | Water, sometimes with organic co-solvents | Solubility and stability |
Note: Elevated temperatures or moisture exposure can lead to diazonium salt decomposition, reducing yield and purity.
Data Tables
| Step | Reagents | Conditions | Purpose | Notes |
|---|---|---|---|---|
| 1 | 2,4-Dichloroaniline, NaNO₂, HCl | 0–5°C | Diazotization | Maintain low temperature to stabilize diazonium ion |
| 2 | Naphthalenedisulfonic acid | 0–10°C, pH ~7 | Coupling | Slow addition, continuous stirring |
| 3 | Purification solvents | Cold water or alcohol | Isolate diazonium salt | Recrystallization preferred |
Research Findings and Synthesis Optimization
Recent studies emphasize the importance of controlling reaction parameters to optimize yield and stability:
- Temperature Control: Maintaining low temperatures (0–5°C) during diazotization reduces decomposition.
- pH Adjustment: Slightly acidic conditions (pH 4–5) favor coupling efficiency.
- Reaction Time: Extended reaction times (up to several hours) improve coupling completeness.
- Purity Checks: Spectroscopic methods (UV-Vis, NMR) confirm the formation and purity of the diazonium salt.
Research also indicates that the use of stabilizers or dry, cold conditions enhances the shelf life of the diazonium compound, which is crucial for subsequent applications in dye synthesis and analytical chemistry.
Chemical Reactions Analysis
Azo Coupling Reactions
This compound participates in electrophilic aromatic substitution to form azo dyes when coupled with electron-rich aromatic substrates like phenols or amines . The reaction proceeds under acidic conditions (pH < 7) at 0–5°C to stabilize the diazonium ion.
Example Reaction with 2-Naphthol :
text2,4-Dichlorophenyldiazonium + 2-Naphthol → Azo Dye (Orange/Red) + Byproducts
Key Conditions :
Product Characteristics :
| Property | Value |
|---|---|
| λ<sub>max</sub> | 480–520 nm (Visible) |
| Yield | 65–85% |
Sandmeyer-Type Transformations
In the presence of copper(I) catalysts , this diazonium salt undergoes substitution reactions to form aryl halides or cyanides .
General Reaction Pathway :
text2,4-Dichlorophenyldiazonium + CuCN → 2,4-Dichlorobenzonitrile + N₂↑
Critical Parameters :
| Factor | Requirement |
|---|---|
| Catalyst | CuCN or CuCl |
| Temperature | 25–50°C |
| Solvent | Polar aprotic (e.g., DMF) |
Limitations :
-
Competing decomposition occurs above 60°C.
-
Steric hindrance from chlorine substituents reduces reaction rates.
Thermal and Photolytic Decomposition
The diazonium group decomposes under heat (>50°C) or UV light, releasing nitrogen gas and forming chlorinated biphenyl derivatives .
Decomposition Products :
| Condition | Major Product | Minor Product |
|---|---|---|
| Thermal (70°C) | 2,4-Dichlorobiphenyl | Chlorobenzene |
| UV Light (254 nm) | 2,4-Dichlorophenol | Naphthalenedisulfonate |
Kinetics :
Reactivity Comparison with Analogues
The electron-withdrawing chlorine substituents enhance stability but reduce coupling efficiency compared to non-halogenated diazonium salts:
| Property | 2,4-Dichloro Derivative | Benzenediazonium Salt |
|---|---|---|
| Decomposition Rate | 0.12 h⁻¹ | 0.35 h⁻¹ |
| Coupling Yield | 72% | 89% |
| Thermal Stability | Moderate | Low |
Scientific Research Applications
2,4-Dichlorobenzenediazonium 1,5-naphthalenedisulfonate hydrate, also known as 2,4-DCPD, is a diazonium salt with diverse applications in scientific research, particularly in dye synthesis, analytical chemistry, organic synthesis, electrochemical applications, and material science . It is available as a powder and has the linear formula .
Applications
Dye Synthesis
2,4-Dichlorobenzenediazonium 1,5-naphthalenedisulfonate hydrate is a key intermediate in the production of azo dyes . Azo dyes are widely used in textiles and inks because they provide vibrant colors and excellent stability .
Analytical Chemistry
This compound is used in spectrophotometry for detecting and quantifying specific compounds, thereby enhancing the accuracy of chemical analyses . Additionally, a 2,4-dichlorophenyl diazonium-based method (2,4-DCPD) is utilized for total bilirubin quantification . However, it has been observed that sera from uremic patients on chronic hemodialysis can show a marked positive bias with the 2,4-DCPD method compared to the Jendrassik-Grof method due to interference from indican .
Organic Synthesis
The compound is valuable in creating complex molecules, especially in pharmaceutical research for developing new drug candidates .
Electrochemical Applications
2,4-Dichlorobenzenediazonium 1,5-naphthalenedisulfonate hydrate is used in electrochemical sensors to improve the detection of pollutants and biomolecules, which is crucial for environmental monitoring and healthcare diagnostics .
Material Science
This chemical contributes to developing advanced materials, including conductive polymers, essential in electronics and energy storage solutions .
Histology and Hematology
2,4-Dichlorobenzenediazonium 1,5-naphthalenedisulfonate hydrate is intended for use in histology and hematology .
Safety Information
Mechanism of Action
2,4-Dichlorophenoxyacetic acid acts by mimicking the natural plant hormone auxin. It disrupts normal cell growth and division, leading to uncontrolled and abnormal growth, which ultimately kills the plant. The molecular targets include auxin receptors and transport proteins, which are involved in regulating plant growth and development.
Comparison with Similar Compounds
Comparison with Similar Compounds
Diazonium salts containing 1,5-naphthalenedisulfonate counterions are widely employed in dyes, analytical chemistry, and materials science. Below is a detailed comparison of 2,4-dichlorophenyldiazonium 1,5-naphthalenedisulfonate with structurally related compounds:
Table 1: Comparative Analysis of Key Diazonium 1,5-Naphthalenedisulfonate Salts
Key Findings and Differences
Structural Variations :
- The target compound features chlorine substituents at the 2- and 4-positions of the phenyl ring, which enhance electrophilicity and reactivity in coupling reactions compared to nitro or methoxy groups in Fast Red B derivatives .
- Fast Red B variants (e.g., 61925-55-1) contain methoxy-nitro substituents , which confer intense coloration for textile dyes but reduce stability in acidic conditions .
Solubility and Stability: 2,4-Dichlorophenyldiazonium 1,5-naphthalenedisulfonate exhibits high aqueous solubility due to the hydrophilic 1,5-naphthalenedisulfonate counterion, making it suitable for biochemical assays . Fast Red B salts show higher stability in organic solvents (e.g., ethanol), enabling their use in industrial dyeing processes .
Applications: The target compound’s specificity for bilirubin detection arises from its ability to form stable azo-adducts with aromatic amines, a property less pronounced in Fast Red B salts . Direct Blue 71 (CAS: 4399-55-7), a tetrasodium diazo dye, is optimized for textile applications due to its sulfonate groups and high thermal stability .
Commercial Availability :
Q & A
Basic Research Questions
Q. What are the standard synthetic protocols for preparing 2,4-dichlorophenyldiazonium 1,5-naphthalenedisulfonate, and how can reaction efficiency be optimized?
- Methodological Answer : The compound is synthesized via diazotization and coupling reactions. A representative method involves dissolving intermediates (e.g., 2,4-dichlorophenoxyacetic acid hydrazide) in DMSO, refluxing for 18 hours, and precipitating the product in ice water . Optimization strategies include adjusting solvent polarity (e.g., ethanol-water mixtures), controlling reflux duration, and using catalysts like glacial acetic acid to enhance coupling efficiency. Yield improvements (e.g., 65% in the cited protocol) require iterative parameter tuning, such as stoichiometric ratios and temperature gradients .
Q. Which spectroscopic and analytical techniques are most effective for characterizing the structural and electronic properties of this compound?
- Methodological Answer : Key techniques include:
- IR spectroscopy : Identifies functional groups (e.g., diazonium N≡N stretch at ~2200 cm⁻¹).
- ¹H/¹³C NMR : Resolves aromatic proton environments and substituent effects (e.g., chlorine-induced deshielding).
- Mass spectrometry : Confirms molecular weight and fragmentation patterns.
- Melting point analysis : Validates purity (e.g., sharp melting ranges like 141–143°C) .
- Crystallization in ethanol-water mixtures further aids purity assessment .
Q. How should researchers integrate theoretical frameworks into mechanistic studies of this compound’s reactivity?
- Methodological Answer : Link experimental observations to established theories, such as:
- Hammett substituent constants : Predict electronic effects of chlorine substituents on reaction rates.
- Frontier molecular orbital (FMO) theory : Explain regioselectivity in coupling reactions.
- Transition state modeling : Guide solvent selection (e.g., polar aprotic solvents like DMSO stabilize charged intermediates) .
Advanced Research Questions
Q. How can factorial design be applied to study substituent effects on the compound’s stability and reactivity?
- Methodological Answer : Implement a 2ᵏ factorial design to test variables such as:
- Substituent position : Compare 2,4-dichloro vs. other halogenated analogs.
- Solvent polarity : Vary DMSO/ethanol ratios.
- Temperature : Optimize reflux vs. room-temperature coupling.
Q. What strategies resolve contradictions in reported data (e.g., conflicting reaction yields or spectroscopic assignments)?
- Methodological Answer :
- Replicate studies : Control variables like reagent purity (e.g., anhydrous DMSO vs. hydrated forms).
- Cross-validate analytical data : Compare NMR shifts with computational predictions (DFT) to confirm assignments.
- Systematic reviews : Critically analyze prior methodologies (e.g., reflux duration, workup protocols) to identify overlooked parameters .
Q. Which computational approaches best predict the compound’s behavior in complex reaction environments?
- Methodological Answer :
- Density Functional Theory (DFT) : Calculate thermodynamic stability of diazonium intermediates.
- Molecular docking : Simulate interactions with biological targets (e.g., enzyme active sites) for applications in medicinal chemistry.
- Solvent continuum models : Predict solubility and aggregation tendencies in polar/nonpolar media .
Q. How can cross-disciplinary approaches enhance applications of this compound in non-traditional fields?
- Methodological Answer : Explore intersections with:
- Membrane technology : Study its potential as a sulfonate-based ion-exchange agent.
- Fuel engineering : Test catalytic roles in redox reactions for energy storage systems.
- Environmental chemistry : Investigate degradation pathways under UV/ozone exposure .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
